5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to a benzamide structure. Its unique chemical structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of a benzamide derivative, followed by the introduction of the cyclopropyl and hydroxypropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving high efficiency and consistency in product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the amide group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones or carboxylic acids, while reduction of the amide group can produce primary amines.
Scientific Research Applications
5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-3-fluoropyridine
- 5-bromo-2-chloro-3-nitropyridine
- 5-bromo-2-chloro-3-methylbenzamide
Uniqueness
Compared to similar compounds, 5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl and hydroxypropyl groups, in particular, enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO2/c14-9-3-4-11(15)10(7-9)13(18)16-6-5-12(17)8-1-2-8/h3-4,7-8,12,17H,1-2,5-6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXJTNSZTAXVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=C(C=CC(=C2)Br)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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